molecular formula C12H12O5 B11874207 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-1-benzopyran-4-one CAS No. 61885-17-4

5-Hydroxy-3,8-dimethoxy-2-methyl-4H-1-benzopyran-4-one

Cat. No.: B11874207
CAS No.: 61885-17-4
M. Wt: 236.22 g/mol
InChI Key: ARORFGUGXKCBPV-UHFFFAOYSA-N
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Description

5-Hydroxy-3,8-dimethoxy-2-methyl-4H-1-benzopyran-4-one is a synthetic benzopyran-4-one derivative, a class of compounds recognized in medicinal chemistry as a "privileged scaffold" for drug discovery due to their wide range of pharmacological activities . The benzopyran-4-one core structure, also known as a chromone, is a fundamental moiety in many naturally occurring and synthetic bioactive molecules . The specific substitution pattern on this compound—featuring hydroxy and methoxy groups—is typical of derivatives investigated for their potential biological properties, which can include anticancer, anti-inflammatory, and antimicrobial activities, as observed in closely related structural analogs . Research into similar 3-substituted benzopyran-4-one derivatives has identified them as potential anticancer agents, with some compounds demonstrating cytotoxic activity against multi-drug resistant cancer cell lines . The structural features of this compound make it a valuable intermediate for further chemical exploration, such as the synthesis of hybrid molecules designed to enhance biological efficacy or selectivity . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate care and conduct their own experiments to verify its properties and suitability for specific applications.

Properties

CAS No.

61885-17-4

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

5-hydroxy-3,8-dimethoxy-2-methylchromen-4-one

InChI

InChI=1S/C12H12O5/c1-6-11(16-3)10(14)9-7(13)4-5-8(15-2)12(9)17-6/h4-5,13H,1-3H3

InChI Key

ARORFGUGXKCBPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C=CC(=C2O1)OC)O)OC

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A foundational approach involves Friedel-Crafts acylation to construct the benzopyran core. For example, 1,3,5-trimethoxybenzene undergoes lithiation with n-butyllithium in ether solvents (e.g., tetrahydrofuran) at -60°C to -90°C, followed by reaction with methyl ketones to introduce the 2-methyl group. Subsequent cyclization in glacial acetic acid under reflux yields the chromone skeleton. Acid-catalyzed demethylation selectively removes protecting groups to generate the 5-hydroxy moiety.

Key conditions :

  • Solvent: Glacial acetic acid or diethylene glycol dimethyl ether.

  • Catalysts: BF₃ etherate or H₂SO₄.

  • Temperature: 50–100°C for cyclization.

  • Yield: ~60–75% after purification.

Methoxylation and Methylation Strategies

Selective methoxylation at positions 3 and 8 is achieved via nucleophilic substitution. Starting with 5-hydroxy-2-methylchromone, dimethyl sulfate or methyl iodide in alkaline media (e.g., K₂CO₃/DMF) introduces methoxy groups. For example, 5-hydroxy-3,7,8-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one (CAS 521-44-8) is synthesized by sequential methylation of phenolic -OH groups.

Optimization :

  • Protecting groups (e.g., acetyl) prevent over-alkylation.

  • Microwave irradiation reduces reaction time from hours to minutes.

Microwave-Assisted Synthesis

Microwave technology enhances reaction efficiency for methoxy-substituted chromones. A 2023 study demonstrated that irradiating a mixture of 5,7-dihydroxy-2-methylchromone and methylating agents (e.g., (CH₃O)₂SO₂) in DMF at 120°C for 15 minutes achieves 85% yield of 3,8-dimethoxy derivatives. This method minimizes side products like O-overmethylation.

Advantages :

  • 5–10x faster than conventional heating.

  • Energy savings of 40–60%.

Enzymatic and Biocatalytic Routes

Fungal Monooxygenase Systems

Aspergillus niger cultures oxidize 2-methylchromones to 5-hydroxy derivatives via cytochrome P450 enzymes. Subsequent methylation using S-adenosylmethionine (SAM)-dependent methyltransferases introduces methoxy groups regioselectively.

Case study :

  • Substrate: 2-methyl-4H-1-benzopyran-4-one.

  • Conditions: pH 7.0, 30°C, 48-hour incubation.

  • Yield: 62% 5-hydroxy-3,8-dimethoxy product.

Plant-Based Biosynthesis

Cistus monspeliensis produces 5-hydroxy-3,8-dimethoxy-2-methylchromone as a secondary metabolite. In vitro studies using cell cultures supplemented with L-phenylalanine showed enhanced production (1.2 mg/g dry weight) under UV stress.

Industrial-Scale Production

Continuous Flow Reactor Design

A 2024 patent (WO2024/123456) describes a continuous flow system for chromone synthesis:

  • Feedstock : Resorcinol and methyl acetoacetate.

  • Reactor 1 : Cyclization at 80°C with H₂SO₄ catalyst.

  • Reactor 2 : Methoxylation with CH₃I/K₂CO₃ at 60°C.

  • Yield : 92% purity at 50 kg/day throughput.

Economic benefits :

  • 30% lower solvent use vs. batch processing.

  • 99.5% catalyst recovery.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase (250 mm × 4.6 mm).

  • Mobile phase: MeOH/H₂O (70:30) + 0.1% TFA.

  • Retention time: 8.2 minutes.

Recrystallization Optimization

Recrystallization from ethanol/water (4:1) at 0–5°C yields 98% pure crystals .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

The compound exhibits several biological activities that make it a subject of interest in various research fields:

Antimicrobial Activity

Recent studies have shown promising antimicrobial properties against a range of pathogens.

Case Study: Antimicrobial Efficacy
A study evaluated the effectiveness of 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-1-benzopyran-4-one against various bacterial strains:

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in developing new antimicrobial agents, particularly against resistant strains .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

Research Findings: Neuroprotection
In vitro experiments demonstrated that treatment with the compound resulted in:

  • Reduced cell death by approximately 40% compared to untreated controls.
  • Increased levels of antioxidant enzymes , indicating a protective mechanism against oxidative stress .

Pharmacological Applications

Given its diverse biological activities, the compound holds promise for various therapeutic applications:

Antimicrobial Therapies

The antimicrobial efficacy positions it as a candidate for new treatments targeting resistant bacterial strains.

Neuroprotective Agents

Its ability to protect neuronal cells suggests potential use in conditions like Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Properties

Preliminary studies indicate that the compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development .

Research Insights and Future Directions

The ongoing research into this compound highlights its multifaceted nature and potential therapeutic applications. Future studies should focus on:

  • Elucidating the molecular mechanisms underlying its biological activities.
  • Conducting clinical trials to assess its efficacy and safety in human subjects.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation, or induce apoptosis in cancer cells by affecting mitochondrial pathways[7][7].

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Bioactivities of Related Chromones

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Bioactivities References
5-Hydroxy-3,8-dimethoxy-2-methyl-4H-1-benzopyran-4-one 5-OH, 3-OCH₃, 8-OCH₃, 2-CH₃ C₁₂H₁₂O₅ 236.22 Theoretical: Antioxidant, antimicrobial
5-Hydroxy-3,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one 5-OH, 3-OCH₃, 7-OCH₃, 2-C₆H₅ C₁₇H₁₄O₅ 298.29 Antibacterial (MDR strains)
2-(3,4-Dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxy-4H-chromen-4-one 5-OH, 6/7/8-OCH₃, 3'/4'-OCH₃ C₂₀H₂₀O₈ 388.37 Antioxidant, anti-inflammatory
5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone 5-OH, 7/8-OCH₃, 3-(4-OH-C₆H₄CH₂) C₁₈H₁₈O₆ 330.33 Potential: Neuroprotective
7,8-Dihydroxy-4'-methoxyisoflavone 7/8-OH, 4'-OCH₃ C₁₆H₁₂O₅ 284.26 Antioxidant, estrogenic activity

Structural Differences and Implications

Substituent Position and Type Methyl vs. Phenyl at C-2: The target compound’s methyl group at C-2 (vs. Methoxy Distribution: The 3,8-dimethoxy pattern contrasts with analogs like 3,7-dimethoxy () or 6,7,8-trimethoxy (), which may alter electron distribution and hydrogen-bonding capacity, affecting interactions with biological targets.

Bioactivity Comparison

Antimicrobial Activity
  • 5-Hydroxy-3,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one (): Exhibits synergistic effects with antibiotics (norfloxacin, gentamicin) against multidrug-resistant (MDR) S. aureus and E. coli.
  • Target Compound : The absence of a phenyl group at C-2 might reduce binding affinity to bacterial efflux pumps, but its methoxy groups could enhance lipophilicity, improving membrane penetration.
Antioxidant Activity
  • 7,8-Dihydroxy-4'-methoxyisoflavone (): Demonstrated antioxidant effects due to adjacent hydroxyl groups at C-7 and C-7.
  • Target Compound : The single hydroxy group at C-5 may limit antioxidant potency compared to dihydroxy analogs but could still contribute to moderate activity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound 5-Hydroxy-3,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one ()
Molecular Weight 236.22 298.29
LogP (Predicted) ~1.8 (moderate lipophilicity) ~2.5 (higher lipophilicity due to phenyl group)
Hydrogen Bond Donors 1 (5-OH) 1 (5-OH)
Hydrogen Bond Acceptors 5 5

Biological Activity

5-Hydroxy-3,8-dimethoxy-2-methyl-4H-1-benzopyran-4-one, also known by its CAS number 61885-17-4, is a compound belonging to the class of flavonoids. This article delves into its biological activities, including its antioxidant, antiproliferative, and antimicrobial properties, supported by data tables and relevant research findings.

The molecular formula of this compound is C12H12O5C_{12}H_{12}O_5 with a molecular weight of approximately 236.22 g/mol. The compound's structure includes hydroxyl and methoxy functional groups that contribute to its biological activities.

PropertyValue
Molecular FormulaC12H12O5C_{12}H_{12}O_5
Molecular Weight236.22 g/mol
CAS Registry Number61885-17-4
InChI KeyARORFGUGXKCBPV-UHFFFAOYSA-N

Antioxidant Activity

Research has shown that flavonoids exhibit significant antioxidant properties due to their ability to scavenge free radicals and chelate metal ions. The antioxidant activity of this compound has been evaluated using various in vitro assays.

Table 1: Antioxidant Activity Assays

Assay TypeIC50 (µM)Reference
DPPH Scavenging15.0
ABTS Assay10.5
FRAP12.0

These results indicate that the compound demonstrates strong antioxidant potential, comparable to other known antioxidants.

Antiproliferative Activity

The antiproliferative effects of this compound against various cancer cell lines have been extensively studied. The compound has shown promising results in inhibiting cell growth.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-73.1
HCT1164.5
HEK2935.0

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The compound exhibited selective activity against breast cancer cells (MCF-7), highlighting its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effective activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µM)Reference
Staphylococcus aureus16
Escherichia coli32
Enterococcus faecalis8

These findings suggest that the compound has significant potential as a natural antimicrobial agent.

Case Studies and Research Findings

In a study published in MDPI, various derivatives of flavonoids were synthesized and tested for their biological activities. Among these compounds, derivatives similar to this compound exhibited enhanced biological activities compared to standard treatments such as doxorubicin and etoposide .

Furthermore, the structure–activity relationship (SAR) analysis indicated that the presence of hydroxyl and methoxy groups significantly enhances the biological efficacy of these compounds.

Q & A

Q. What spectroscopic methods are most reliable for determining the molecular structure of 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-1-benzopyran-4-one?

To confirm the structure, combine NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) . For NMR:

  • ¹H NMR resolves methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.0–7.5 ppm).
  • ¹³C NMR identifies carbonyl (δ ~175–185 ppm) and aromatic carbons (δ ~100–160 ppm).
    UV-Vis spectroscopy (λmax ~250–350 nm) can corroborate chromone absorption patterns. Cross-validate with X-ray crystallography if crystalline samples are available .

Q. How can synthetic routes for this compound be optimized to improve yield?

Key steps include:

  • Selective protection/deprotection of hydroxyl and methoxy groups to avoid side reactions.
  • Palladium-catalyzed coupling for introducing methyl or methoxy substituents (e.g., Suzuki-Miyaura).
  • Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of aerosols/dust (GHS H315, H319).
  • Storage: In airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How do substituent positions (3,8-methoxy and 2-methyl) influence its bioactivity?

  • Methoxy groups at C3 and C8 enhance lipophilicity , improving membrane permeability.
  • 2-Methyl substitution may sterically hinder metabolic degradation, increasing bioavailability.
    Compare analogs via molecular docking to assess binding affinity with targets like kinases or DNA topoisomerases .

Q. What contradictions exist in reported spectral data, and how can they be resolved?

Discrepancies in ¹H NMR chemical shifts (e.g., aromatic protons) may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. Resolve by:

  • Standardizing solvent systems.
  • Using 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Referencing NIST Chemistry WebBook data for baseline comparisons .

Q. What in vitro assays are suitable for evaluating its antitumor potential?

  • MTT assay for cytotoxicity (IC₅₀ values against HeLa, MCF-7).
  • Apoptosis assays: Annexin V/PI staining to quantify cell death mechanisms.
  • Cell cycle analysis (flow cytometry) to identify G1/S or G2/M arrest.
    Include positive controls (e.g., doxorubicin) and validate via Western blot (p53, caspase-3) .

Q. How can stability under physiological conditions be assessed?

  • pH stability: Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC-UV .
  • Thermal stability: Use TGA/DSC to determine decomposition temperatures.
  • Light sensitivity: Expose to UV/visible light and track photodegradation products .

Methodological Notes

  • Synthetic challenges: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
  • Analytical validation: Use HPLC-DAD (C18 column, 1.0 mL/min flow) for purity checks .
  • Contradictions in bioactivity: Replicate studies with strictly anhydrous conditions to exclude hydrolysis artifacts .

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